Eltoprazine

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

RN given refers to parent cpd; suppresses hyperpolarizing responses to serotonin in rat hippocampus

Structure

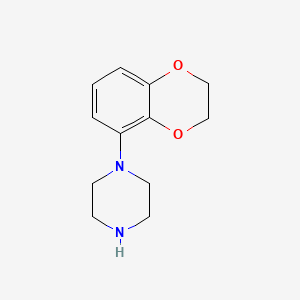

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12/h1-3,13H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLHGCRWEHCIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98206-09-8 (hydrochloride) | |

| Record name | Eltoprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048425 | |

| Record name | Eltoprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98224-03-4 | |

| Record name | Eltoprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98224-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eltoprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eltoprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eltoprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELTOPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510M006KO6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eltoprazine's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltoprazine is a phenylpiperazine derivative that has garnered significant interest for its potential therapeutic applications in a range of neurological and psychiatric disorders, including aggression, L-DOPA-induced dyskinesia (LID) in Parkinson's disease, and cognitive deficits in schizophrenia.[1][2][3][4] Its unique pharmacological profile, primarily targeting serotonergic systems, offers a promising avenue for modulating neurotransmission and alleviating symptoms associated with these conditions. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in the central nervous system (CNS), with a focus on its molecular targets, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Receptor Binding Profile and Functional Activity

This compound's primary mechanism of action is centered on its interaction with serotonin (5-HT) receptors, specifically the 5-HT1A and 5-HT1B subtypes.[5] It exhibits a high affinity for these receptors and functions as a partial agonist. The drug also shows a lower affinity for the 5-HT1C (now classified as 5-HT2C) receptor, where it acts as a weak antagonist. Its affinity for other neurotransmitter receptors is considerably lower, highlighting its selectivity for the serotonergic system.

Quantitative Data on Receptor Binding and Functional Activity

The following tables summarize the quantitative data on this compound's binding affinity and functional activity at various serotonin receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT1A | 40 | |

| 5-HT1B | 52 | |

| 5-HT1C | 81 | |

| Other Receptors | > 400 |

| Parameter | Value | Receptor Subtype | Experimental System | Reference |

| Kd | 11 nM | 5-HT1 sites ([3H]this compound binding) | Rat brain sections | |

| pD2 | 7.8 | 5-HT1B (inhibition of K+-stimulated 5-HT release) | Rat cortex slices | |

| α (intrinsic activity) | 0.5 | 5-HT1B (compared to 5-HT) | Rat cortex slices | |

| IC50 | 7 µM | 5-HT1C (inhibition of 5-HT-induced inositol phosphate accumulation) | Pig choroid plexus |

Downstream Signaling Pathways

This compound's agonistic action at 5-HT1A and 5-HT1B receptors triggers intracellular signaling cascades that ultimately modulate neuronal activity. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can influence multiple downstream effectors.

cAMP/PKA Pathway

Activation of 5-HT1A receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). In the context of L-DOPA-induced dyskinesia, this compound's modulation of the D1 receptor-dependent cAMP/PKA signaling pathway is thought to be a key mechanism in its therapeutic effect.

ERK/mTORC Pathway

Studies have shown that this compound can normalize the dysregulated signaling of the extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin complex (mTORC) pathways in animal models of dyskinesia. This normalization is associated with the restoration of synaptic plasticity.

Modulation of Neurotransmitter Systems

This compound's interaction with 5-HT1A and 5-HT1B autoreceptors and heteroreceptors leads to complex changes in the release of several key neurotransmitters in the CNS.

Serotonergic System

As a 5-HT1A and 5-HT1B agonist, this compound acts on presynaptic autoreceptors to inhibit the synthesis and release of serotonin. In vivo studies have shown that this compound reduces 5-HIAA levels, a metabolite of serotonin, in the striatum.

Dopaminergic and Noradrenergic Systems

In vivo microdialysis studies in rats have demonstrated that this compound can increase the release of dopamine (DA) and norepinephrine (NE) in the medial prefrontal cortex (mPFC) and orbitofrontal cortex (OFC), while increasing DA only in the nucleus accumbens (NAc).

Glutamatergic and GABAergic Systems

A crucial aspect of this compound's mechanism, particularly in the context of L-DOPA-induced dyskinesia, is its ability to reduce striatal glutamate levels. This effect is thought to be mediated by the activation of 5-HT1A and 5-HT1B receptors, which in turn inhibits the overactivation of the direct striatonigral pathway. This modulation of glutamatergic transmission occurs without affecting the L-DOPA-induced increase in striatal dopamine. This compound also influences GABAergic neurons, contributing to the inhibition of the sensitized striatonigral medium-sized GABA spiny neurons.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Receptor Binding Assays

These assays are used to determine the affinity of a ligand (this compound) for a specific receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for serotonin receptors.

-

Methodology:

-

Tissue Preparation: Homogenates of brain regions rich in the target receptors (e.g., rat cortex for 5-HT1B, pig choroid plexus for 5-HT1C) or cells expressing recombinant human receptors are prepared.

-

Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]5-HT, [3H]this compound) is used.

-

Incubation: The tissue homogenate is incubated with the radioligand and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.

-

Objective: To measure the effect of this compound on the extracellular concentrations of serotonin, dopamine, norepinephrine, glutamate, and GABA.

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex, nucleus accumbens) of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF) at a slow, constant flow rate.

-

Diffusion: Neurotransmitters and other molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.

-

Sample Collection: The perfusate (dialysate) is collected at regular intervals.

-

Analysis: The concentration of the analytes in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or mass spectrometry.

-

Drug Administration: this compound can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Therapeutic Implications

The multifaceted mechanism of action of this compound underpins its potential therapeutic effects in various CNS disorders.

-

Anti-aggressive Effects: The agonistic activity at 5-HT1A and 5-HT1B receptors is thought to be central to its "serenic" or anti-aggressive properties. By modulating serotonergic neurotransmission, this compound may help to regulate impulsive and aggressive behaviors.

-

Treatment of L-DOPA-Induced Dyskinesia: In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a state where serotonergic neurons can take up L-DOPA and release dopamine in an unregulated manner, contributing to dyskinesias. This compound, by activating 5-HT1A and 5-HT1B autoreceptors on serotonergic neurons, can dampen this aberrant dopamine release and reduce the overstimulation of the direct pathway, thereby alleviating dyskinesias.

-

Cognitive Enhancement: The ability of this compound to increase catecholamine release in the prefrontal cortex suggests a potential role in improving cognitive functions that are dependent on these neurotransmitters. This has led to its investigation for treating cognitive impairment associated with schizophrenia.

Conclusion

This compound's mechanism of action in the CNS is characterized by its selective interaction with 5-HT1A and 5-HT1B receptors, where it acts as a partial agonist. This primary action initiates a cascade of downstream events, including the modulation of key signaling pathways like cAMP/PKA and ERK/mTORC, and a complex regulation of multiple neurotransmitter systems, including serotonin, dopamine, norepinephrine, and glutamate. The detailed understanding of these mechanisms, derived from a variety of experimental approaches, provides a strong rationale for its continued investigation as a therapeutic agent for aggression, L-DOPA-induced dyskinesia, and other CNS disorders. Further research will continue to refine our understanding of its intricate pharmacological profile and optimize its clinical application.

References

- 1. Neurobiological mechanisms controlling aggression: preclinical developments for pharmacotherapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound modulated gamma oscillations on ameliorating L‐dopa‐induced dyskinesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]

- 4. This compound counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Eltoprazine: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltoprazine (DU-28,853) is a psychoactive compound belonging to the phenylpiperazine class of drugs. Initially investigated for its "serenic" or anti-aggressive properties, its pharmacological profile has led to its exploration in a range of neurological and psychiatric conditions, including L-DOPA-induced dyskinesia (LID) in Parkinson's disease, Attention-Deficit/Hyperactivity Disorder (ADHD), and cognitive impairments. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, receptor binding and functional activity, pharmacokinetics, and key experimental protocols.

Mechanism of Action

This compound's pharmacological effects are primarily mediated through its interaction with the serotonergic system. It acts as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors and an antagonist at the 5-HT2C receptor.[1] This mixed agonist/antagonist profile allows for a nuanced modulation of serotonergic neurotransmission.

The agonism at 5-HT1A and 5-HT1B receptors is thought to be central to its therapeutic effects.[1] 5-HT1A receptors are located both presynaptically as autoreceptors on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions. Activation of presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonin neurons, leading to decreased serotonin release. Postsynaptic 5-HT1A receptor activation mediates inhibitory responses in target neurons.

5-HT1B receptors also function as autoreceptors on serotonergic nerve terminals, and their activation inhibits serotonin synthesis and release.[1] The partial agonism of this compound at these receptors suggests that it can modulate serotonin release, potentially stabilizing serotonergic tone. In conditions of excessive serotonergic activity, it may act to reduce it, while in states of low serotonin, it may provide a basal level of receptor stimulation.

The antagonism at 5-HT2C receptors may also contribute to its overall pharmacological profile, potentially by disinhibiting downstream dopamine and norepinephrine release in certain brain regions.

Signaling Pathway of this compound at 5-HT1A/1B Receptors

Caption: this compound's partial agonism at presynaptic 5-HT1A/1B autoreceptors inhibits serotonin release, while postsynaptic 5-HT1A receptor activation leads to neuronal hyperpolarization.

Receptor Binding and Functional Activity

This compound exhibits a selective affinity for serotonin receptor subtypes. Its binding profile has been characterized in various in vitro studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | Species | Reference |

| 5-HT1A | 40 | Rat | [1] |

| 5-HT1B | 52 | Rat | [1] |

| 5-HT1C | 81 | Rat | |

| Other Receptors | > 400 | Rat |

Ki: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.

Table 2: Functional Activity of this compound

| Receptor | Assay | Parameter | Value | Species | Reference |

| 5-HT1A | Forskolin-stimulated cAMP production | Agonist activity | 1 µM inhibits production | Rat | |

| 5-HT1B | K+-stimulated 5-HT release | pD2 | 7.8 | Rat | |

| 5-HT1B | K+-stimulated 5-HT release | α (intrinsic activity) | 0.5 (Partial Agonist) | Rat | |

| 5-HT1C | 5-HT-induced inositol phosphate accumulation | IC50 | 7 µM (Weak Antagonist) | Pig |

pD2: The negative logarithm of the EC50 value, a measure of agonist potency. α: Intrinsic activity, where 1 is a full agonist and 0 is an antagonist. IC50: Half-maximal inhibitory concentration.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in both preclinical species and humans.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Route | Dose | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Dog | IV | 0.5 mg/kg | - | ~2.6 | - | |

| Dog | Oral | 4 mg/kg | 1.5 - 1.9 | ~2.4 | 67 ± 20 | |

| Human | Oral | 5, 10, 20, 30 mg | - | ~6.5 | - |

Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life.

Experimental Protocols

Preclinical Model: Resident-Intruder Aggression Test

This paradigm is a standard method to assess offensive aggression in rodents and has been pivotal in characterizing the anti-aggressive effects of this compound.

Objective: To evaluate the effect of this compound on aggressive behaviors in a semi-naturalistic setting.

Animals: Male rats or mice are typically used. Residents are individually housed to establish territory. Intruders are group-housed and of a similar age and weight to the residents.

Procedure:

-

Habituation and Territory Establishment: Resident animals are single-housed in the test cages for at least one week prior to testing to establish territoriality.

-

Drug Administration: this compound or vehicle is administered to the resident animal at a specified time before the test (e.g., 30-60 minutes).

-

Intruder Introduction: An intruder animal is introduced into the home cage of the resident.

-

Behavioral Observation: The interaction is typically recorded for a fixed duration (e.g., 10 minutes). A trained observer, blind to the treatment conditions, scores various behaviors.

-

Behavioral Parameters Scored:

-

Aggressive Behaviors: Latency to first attack, number of attacks, duration of fighting.

-

Social Behaviors: Social grooming, sniffing, following.

-

Non-social Behaviors: Exploration of the cage, rearing.

-

Sedative Effects: Immobility time.

-

Data Analysis: The frequencies and durations of the scored behaviors are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).

Preclinical Experimental Workflow: Resident-Intruder Test

Caption: Workflow for the resident-intruder aggression test to evaluate the effects of this compound.

Clinical Trial: L-DOPA-Induced Dyskinesia in Parkinson's Disease

Clinical studies have been conducted to assess the efficacy and safety of this compound in treating L-DOPA-induced dyskinesia (LID) in patients with Parkinson's disease.

Objective: To evaluate the safety, tolerability, and efficacy of different doses of this compound in reducing LID in Parkinson's disease patients.

Study Design: A double-blind, placebo-controlled, crossover, dose-ranging study.

Participant Population: Patients with idiopathic Parkinson's disease on a stable dose of anti-parkinsonian medication, experiencing moderate to severe disabling LID.

Procedure:

-

Screening and Baseline Assessment: Eligible patients undergo a screening period to assess their baseline motor symptoms and dyskinesia severity.

-

Randomization and Treatment Periods: Patients are randomized to a sequence of treatment periods, receiving different single oral doses of this compound (e.g., 2.5 mg, 5 mg, 7.5 mg) and placebo, in a crossover fashion. There is a washout period between each treatment.

-

L-DOPA Challenge: On each test day, patients receive their individual morning dose of L-DOPA along with the study medication (this compound or placebo).

-

Efficacy Assessments:

-

Primary Outcome: Change in a standardized dyskinesia rating scale, such as the Unified Dyskinesia Rating Scale (UDysRS) or the Clinical Dyskinesia Rating Scale (CDRS), over a specified time period (e.g., 3 hours post-dose).

-

Secondary Outcomes:

-

Change in motor function as assessed by the Unified Parkinson's Disease Rating Scale (UPDRS), Part III.

-

Patient-reported outcomes on diaries.

-

Objective measurement of abnormal movements using motion sensors.

-

-

-

Safety and Tolerability: Assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Data Analysis: The change in dyskinesia scores from baseline for each this compound dose is compared to placebo using appropriate statistical methods for crossover designs.

Clinical Trial Workflow: this compound for L-DOPA-Induced Dyskinesia

Caption: Workflow for a crossover clinical trial of this compound for L-DOPA-induced dyskinesia.

Conclusion

This compound is a serotonergic agent with a unique pharmacological profile as a 5-HT1A/1B partial agonist and 5-HT2C antagonist. This mechanism of action provides a rationale for its investigation in a variety of CNS disorders characterized by serotonergic dysregulation. Preclinical studies have robustly demonstrated its anti-aggressive effects, and clinical trials have shown promise in the treatment of L-DOPA-induced dyskinesia. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that may derive the most benefit from its unique pharmacological properties.

References

Eltoprazine: A Technical Guide to its Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltoprazine is a phenylpiperazine derivative with a notable pharmacological profile as a serotonergic agent. This document provides a comprehensive technical overview of its chemical structure and a detailed examination of its synthesis. Key synthetic methodologies are presented, including experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in drug development and medicinal chemistry.

Chemical Structure

This compound, chemically known as 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine, is a synthetic compound belonging to the phenylpiperazine class of drugs.[1][2] Its structure is characterized by a piperazine ring linked to a 2,3-dihydro-1,4-benzodioxin moiety.

Structural Details

| Identifier | Value |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine[1][2] |

| CAS Number | 98224-03-4[1] |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Canonical SMILES | C1CN(CCN1)C2=C3C(=CC=C2)OCCO3 |

| InChI Key | WVLHGCRWEHCIOT-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the formation of the arylpiperazine core. The most common strategies include the reaction of an appropriate arylamine with a piperazine precursor or a palladium-catalyzed cross-coupling reaction.

Synthetic Strategy 1: Nucleophilic Substitution

A prevalent method for the synthesis of arylpiperazines involves the reaction of an appropriately substituted arylamine with bis(2-chloroethyl)amine hydrochloride. This approach, while traditional, can sometimes be limited by long reaction times and lower yields.

Experimental Protocol:

A detailed experimental protocol for a closely related analogue, 1-(7-Chloro-2,3-dihydro-benzodioxin-5-yl)-4-tertbutoxycarbonylpiperazine, is described by Rancati et al. (2008), which can be adapted for the synthesis of this compound. The key step involves the reaction of the corresponding aminobenzodioxane with bis(2-chloroethyl)amine.

-

Step 1: Formation of the Piperazine Ring: To a solution of 5-amino-2,3-dihydro-1,4-benzodioxine in a suitable solvent such as ethyl acetate, finely ground bis(2-chloroethyl)amine hydrochloride is added, followed by a base like basic alumina. The suspension is heated, typically at elevated temperatures (e.g., 160 °C), to facilitate the cyclization reaction.

-

Step 2: Work-up and Purification: After cooling, the reaction mixture is suspended in a solvent like methanol and filtered. The filtrate is then concentrated, and the crude product is purified using standard techniques such as column chromatography or recrystallization to yield the desired 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine.

Synthetic Strategy 2: Palladium-Catalyzed Amination

A more modern and often higher-yielding approach is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the amination of an aryl halide (or triflate) with piperazine.

Experimental Protocol:

-

Step 1: Reaction Setup: In an inert atmosphere, a reaction vessel is charged with 5-bromo-2,3-dihydro-1,4-benzodioxine, piperazine (or a protected piperazine derivative), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene or dioxane).

-

Step 2: Reaction Execution: The reaction mixture is heated under reflux for a period sufficient to ensure complete conversion, which is monitored by techniques like TLC or LC-MS.

-

Step 3: Work-up and Purification: Upon completion, the reaction is cooled, diluted with a suitable solvent, and washed with water or brine. The organic layer is dried, concentrated, and the resulting residue is purified by column chromatography to afford this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of arylpiperazines, which can be considered representative for the synthesis of this compound.

| Parameter | Nucleophilic Substitution | Palladium-Catalyzed Amination |

| Typical Yield | 20-40% | 70-95% |

| Purity | >95% (after purification) | >98% (after purification) |

| Reaction Time | 12-48 hours | 2-12 hours |

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via the palladium-catalyzed Buchwald-Hartwig amination, which is often the preferred modern route due to its efficiency and higher yields.

Caption: Buchwald-Hartwig synthesis of this compound.

References

The Serene Agent: A Technical Guide to the History and Development of Eltoprazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltoprazine (DU-28,853) is a phenylpiperazine derivative initially investigated for its "serenic," or anti-aggressive, properties. Its development journey has seen a strategic shift towards addressing unmet needs in complex neuropsychiatric and neurological disorders, including Levodopa-induced dyskinesia (LID) in Parkinson's disease and Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth overview of the history, mechanism of action, preclinical and clinical development of this compound. It details its pharmacological profile, key experimental methodologies, and the underlying signaling pathways. All quantitative data are presented in structured tables, and logical and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: From Serenic to Serotonergic Modulator

This compound was originally developed by Solvay Pharmaceuticals with the primary goal of creating a specific anti-aggressive agent, a so-called "serenic."[1] This class of compounds is characterized by the ability to reduce aggressive behavior without causing sedation or impairing other social or motor functions. Early preclinical studies in various animal models of aggression demonstrated this compound's potent and specific anti-aggressive effects.[2] However, the development for this indication was ultimately halted, in part due to the classification of aggression as a symptom rather than a distinct disorder.[1]

Despite this initial setback, the unique pharmacological profile of this compound, centered on its interaction with the serotonergic system, led to its repositioning for other therapeutic indications. Researchers began to explore its potential in treating conditions where serotonergic dysfunction is implicated, such as ADHD and, most notably, Levodopa-induced dyskinesia (LID) in patients with Parkinson's disease.[3][4]

Pharmacological Profile

This compound's mechanism of action is primarily attributed to its activity as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors. This dual agonism is believed to be key to its therapeutic effects.

Receptor Binding Affinity

The binding affinity of this compound for various neurotransmitter receptors has been characterized in several studies. The key findings are summarized in the table below.

| Receptor | K_i_ (nM) | Species | Reference |

| 5-HT_1A_ | 40 | Rat | |

| 5-HT_1B_ | 52 | Rat | |

| 5-HT_1C_ | 81 | Rat | |

| Other Receptors | > 400 | Rat |

Table 1: Receptor Binding Affinity of this compound. K_i_ values represent the inhibition constant, with lower values indicating higher affinity. The data indicates a selective affinity for 5-HT_1_ receptor subtypes.

Functional Activity

-

5-HT_1A_ Receptor: this compound acts as an agonist at the 5-HT_1A_ receptor. This was demonstrated by its ability to inhibit forskolin-stimulated cAMP production in rat hippocampus slices.

-

5-HT_1B_ Receptor: this compound exhibits partial agonist activity at the 5-HT_1B_ receptor. It inhibits the K+-stimulated release of serotonin from rat cortex slices, but with a maximal response lower than that of the full agonist 5-HT.

-

5-HT_1C_ Receptor: this compound has a weak antagonistic action at the 5-HT_1C_ receptor.

Preclinical Development

Anti-Aggressive Effects

The primary preclinical application of this compound was in the study of aggression. The resident-intruder paradigm was a key experimental model used to evaluate its "serenic" properties.

This protocol is a generalized representation based on standard methods used in the field.

-

Animals: Male rats of a specific strain (e.g., Tryon Maze Dull) are used. One rat is designated as the "resident" and another as the "intruder."

-

Housing: The resident rat is housed individually in its home cage for a period of time to establish territory.

-

Procedure: An intruder rat is introduced into the home cage of the resident.

-

Drug Administration: this compound or a vehicle control is administered to the resident rat at a specified time before the introduction of the intruder (e.g., 60 minutes prior).

-

Behavioral Observation: The ensuing interaction is typically videotaped and scored by a trained observer blinded to the treatment conditions. Key behaviors that are quantified include latency to the first attack, number of attacks, and duration of aggressive behaviors. Social and exploratory behaviors are also scored to assess the specificity of the anti-aggressive effect.

| Study Type | Animal Model | Doses of this compound | Key Findings | Reference |

| Acute Treatment | Resident-intruder rat model | 1 or 3 mg/kg p.o. | Reduced aggression without adversely affecting other behaviors. | |

| Chronic Treatment | Resident-intruder rat model | 1 or 3 mg/kg p.o. daily for 4 weeks | Anti-aggressive effects remained stable over the 4-week period with no tolerance development. | |

| Local Administration | Dorsal raphe nucleus of rats | 10 and 30 micrograms | Reduced aggression, but also reduced social interest and increased inactivity. |

Table 2: Summary of Preclinical Studies on the Anti-Aggressive Effects of this compound.

Effects on Levodopa-Induced Dyskinesia (LID)

Preclinical studies in animal models of Parkinson's disease were crucial in identifying the potential of this compound for treating LID.

This protocol is a generalized representation based on standard in vivo microdialysis procedures.

-

Animal Model: Rats with 6-hydroxydopamine (6-OHDA)-induced lesions of the nigrostriatal pathway are commonly used as a model for Parkinson's disease.

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of the anesthetized rat.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals to measure basal levels of neurotransmitters.

-

Drug Administration: this compound and/or Levodopa are administered systemically.

-

Analysis: The concentration of glutamate and other neurotransmitters in the dialysate is measured using techniques like high-performance liquid chromatography (HPLC).

Clinical Development for Levodopa-Induced Dyskinesia

The promising preclinical data led to the initiation of clinical trials to evaluate the efficacy and safety of this compound in patients with Parkinson's disease experiencing LID.

Phase I/IIa Dose-Finding Study

A key clinical trial was a double-blind, randomized, placebo-controlled, dose-finding study.

-

Study Design: Double-blind, placebo-controlled, crossover, dose-range finding study.

-

Participants: Patients with Parkinson's disease and Levodopa-induced dyskinesia.

-

Intervention: Single oral doses of this compound (2.5 mg, 5.0 mg, and 7.5 mg) or placebo, administered in a randomized order in combination with a challenge dose of Levodopa.

-

Primary Outcome Measures: Severity of dyskinesia was assessed using the Clinical Dyskinesia Rating Scale (CDRS) and the Unified Parkinson's Disease Rating Scale (UPDRS).

Clinical Trial Results

The results of the dose-finding study demonstrated a significant reduction in LID at specific doses of this compound.

| Dose of this compound | Change in Clinical Dyskinesia Rating Scale (CDRS) AUC | p-value | Change in Rush Dyskinesia Rating Scale (RDRS) AUC | p-value | Peak CDRS Reduction | p-value |

| 5.0 mg | -1.02 | 0.004 | -0.15 | 0.003 | -1.14 | 0.005 |

| 7.5 mg | - | - | - | - | Significant | 0.0427 |

Table 3: Efficacy of this compound in Reducing Levodopa-Induced Dyskinesia in a Phase I/IIa Clinical Trial. AUC refers to the Area Under the Curve, representing the total dyskinesia score over a specific time period.

The most frequently reported adverse events in the clinical trial were nausea and dizziness.

Signaling Pathways

The therapeutic effects of this compound are mediated through its modulation of specific intracellular signaling pathways downstream of the 5-HT_1A_ and 5-HT_1B_ receptors.

5-HT_1A_ Receptor Signaling

Activation of the 5-HT_1A_ receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and subsequent downstream effects, including the modulation of ERK phosphorylation.

Figure 1: this compound's signaling cascade via the 5-HT1A receptor.

5-HT_1B_ Receptor Signaling and Glutamate Release

This compound's partial agonism at presynaptic 5-HT_1B_ autoreceptors on serotonergic neurons is thought to reduce the release of serotonin. Furthermore, 5-HT_1B_ receptors are also located on non-serotonergic neurons, including glutamatergic terminals, where their activation can inhibit the release of other neurotransmitters like glutamate. This reduction in striatal glutamate release is a key proposed mechanism for its anti-dyskinetic effects.

Figure 2: this compound's modulation of presynaptic glutamate release.

Experimental Workflows

cAMP Assay Workflow

The agonistic activity of this compound at the 5-HT_1A_ receptor can be quantified using a cAMP assay.

References

- 1. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Behavioural pharmacology of the serenic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound counteracts l-DOPA-induced dyskinesias in Parkinson’s disease: a dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic treatment with this compound does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

Eltoprazine: A Serenic Agent with Therapeutic Potential in Aggression and Dyskinesia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Eltoprazine, a phenylpiperazine derivative, has emerged as a significant research compound due to its unique "serenic" or anti-aggressive properties. Extensive preclinical and clinical investigations have elucidated its mechanism of action, primarily as a mixed agonist at serotonin 5-HT1A and 5-HT1B receptors. This technical guide provides a comprehensive overview of this compound, detailing its receptor binding profile, pharmacokinetics, and the experimental methodologies used to characterize its effects. Furthermore, it explores the signaling pathways implicated in its therapeutic actions against both pathological aggression and L-DOPA-induced dyskinesia (LID) in Parkinson's disease, presenting key quantitative data in structured tables and visualizing complex biological processes through detailed diagrams.

Introduction

This compound was initially developed for its potential to manage behavioral disorders, specifically aggression and impulsivity[1]. Its classification as a "serenic" agent stems from its ability to selectively reduce offensive aggressive behavior without causing sedation or impairing social interaction, a clear advantage over traditional antipsychotic medications[2][3]. The therapeutic potential of this compound has since expanded to the treatment of L-DOPA-induced dyskinesia (LID), a debilitating side effect of long-term dopamine replacement therapy in Parkinson's disease patients[1][4]. This guide serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound's pharmacology and therapeutic applications.

Mechanism of Action

This compound's pharmacological effects are primarily mediated through its interaction with the serotonergic system. It acts as a partial agonist at both 5-HT1A and 5-HT1B receptors, helping to balance serotonin levels in the brain. This dual agonism is crucial for its therapeutic effects in conditions characterized by serotonin dysregulation.

Receptor Binding Profile

In vitro receptor binding studies have quantified this compound's affinity for various serotonin receptor subtypes. These studies are fundamental to understanding its mechanism of action and selectivity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT1A | 40 | |

| 5-HT1B | 52 | |

| 5-HT1C | 81 | |

| Other Neurotransmitter Receptors | > 400 |

Table 1: Receptor Binding Affinities of this compound.

Experimental Protocols

A variety of in vitro and in vivo experimental models have been employed to elucidate the pharmacological profile of this compound. This section details the methodologies of key experiments.

In Vitro Assays

These assays are used to determine the binding affinity of this compound to its target receptors.

-

Objective: To quantify the affinity (Ki) of this compound for 5-HT1A and 5-HT1B receptors.

-

Methodology:

-

Membrane Preparation: Homogenates of brain tissue (e.g., rat cortex) or cells expressing the receptor of interest are prepared.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]GTI for 5-HT1B) and varying concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

These assays determine the functional activity of this compound at G-protein coupled receptors that modulate adenylyl cyclase activity, such as the 5-HT1A receptor (Gi-coupled).

-

Objective: To assess the agonistic activity of this compound at 5-HT1A receptors by measuring its effect on forskolin-stimulated cAMP production.

-

Methodology:

-

Cell Culture: Cells expressing the 5-HT1A receptor are cultured and seeded in microplates.

-

Stimulation: Cells are pre-incubated with this compound at various concentrations, followed by stimulation with forskolin to increase intracellular cAMP levels.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency (EC50) as a 5-HT1A agonist.

-

These assays are used to measure the functional activity of this compound at G-protein coupled receptors that activate the phospholipase C pathway, such as the 5-HT2C receptor (Gq-coupled).

-

Objective: To evaluate the antagonistic activity of this compound at 5-HT1C/2C receptors by measuring its ability to block serotonin-induced inositol phosphate accumulation.

-

Methodology:

-

Cell Labeling: Cells expressing the target receptor are labeled with [3H]myo-inositol.

-

Incubation: Cells are pre-incubated with varying concentrations of this compound, followed by stimulation with serotonin (5-HT).

-

Extraction: The reaction is stopped, and inositol phosphates are extracted.

-

Separation and Quantification: The different inositol phosphate isomers are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the serotonin-induced IP accumulation (IC50) is determined.

-

Preclinical In Vivo Models

This ethologically relevant model is used to assess the anti-aggressive effects of this compound in rodents.

-

Objective: To evaluate the efficacy of this compound in reducing offensive aggressive behavior.

-

Methodology:

-

Housing: Male rats or mice are individually housed to induce territorial behavior (residents).

-

Drug Administration: Residents are treated with this compound or vehicle at specified times before the test.

-

Intruder Introduction: An unfamiliar male conspecific (intruder) is introduced into the resident's home cage for a defined period (e.g., 10 minutes).

-

Behavioral Scoring: The social interaction is recorded, and specific behaviors are scored, including latency to attack, number of attacks, and duration of aggressive encounters, as well as non-aggressive social and exploratory behaviors.

-

Data Analysis: The effects of this compound on aggressive and non-aggressive behaviors are compared to the vehicle control group.

-

This neurotoxic lesion model is widely used to study Parkinson's disease and its complications, including LID.

-

Objective: To induce a unilateral lesion of the nigrostriatal dopamine pathway to model Parkinson's disease and subsequently induce and treat LID.

-

Methodology:

-

Stereotaxic Surgery: Anesthetized rats receive a unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra.

-

Lesion Confirmation: The extent of the dopamine lesion is confirmed behaviorally (e.g., apomorphine- or amphetamine-induced rotations) and/or histologically.

-

LID Induction: Lesioned animals are treated chronically with L-DOPA to induce abnormal involuntary movements (AIMs), which are analogous to LID in patients.

-

Treatment: Once stable AIMs are established, animals are treated with this compound in combination with L-DOPA.

-

AIMs Scoring: The severity of AIMs is scored by a trained observer blind to the treatment condition.

-

Data Analysis: The effect of this compound on L-DOPA-induced AIMs is compared to control conditions.

-

Signaling Pathways

Modulation of Aggressive Behavior

The anti-aggressive effects of this compound are thought to be mediated by its agonistic action at presynaptic 5-HT1A and 5-HT1B autoreceptors, which leads to a reduction in serotonin synthesis and release. This dampening of serotonergic neurotransmission is believed to be a key factor in its serenic effects.

Attenuation of L-DOPA-Induced Dyskinesia

In the context of Parkinson's disease, the anti-dyskinetic effect of this compound is more complex. In advanced stages of the disease, serotonergic neurons can take up L-DOPA and convert it to dopamine, which is then released in an unregulated manner, contributing to LID. This compound, by acting on 5-HT1A and 5-HT1B receptors on these serotonergic neurons, is thought to stabilize their activity and reduce the aberrant dopamine release. This, in turn, modulates the overactive striatal glutamate transmission and the direct striatal output pathway, which are implicated in the expression of dyskinesias. Downstream signaling molecules such as phosphorylated extracellular signal-regulated kinase (pERK) and mammalian target of rapamycin complex 1 (mTORC1) are also involved.

Clinical Studies

This compound has been evaluated in clinical trials for both aggression and LID. While its development for aggression has been less conclusive, studies in Parkinson's disease patients have shown promising results.

This compound for L-DOPA-Induced Dyskinesia

A key dose-finding study investigated the efficacy and safety of this compound for LID in Parkinson's disease patients.

| Study Design | Double-blind, randomized, placebo-controlled, crossover, dose-finding Phase I/IIa study |

| Participants | 22 patients with Parkinson's disease and L-DOPA-induced dyskinesias |

| Intervention | Single oral doses of this compound (2.5 mg, 5 mg, 7.5 mg) or placebo in combination with a suprathreshold dose of L-DOPA |

| Primary Outcome Measures | Change in Clinical Dyskinesia Rating Scale (CDRS) and Unified Parkinson's Disease Rating Scale (UPDRS) part III scores |

| Key Findings | - 5 mg of this compound significantly reduced L-DOPA-induced dyskinesias.- A 7.5 mg dose also showed an anti-dyskinetic effect.- this compound did not worsen parkinsonian motor symptoms.- The most common adverse effects were nausea and dizziness. |

| Conclusion | Single oral doses of this compound have beneficial anti-dyskinetic effects without compromising the therapeutic effect of L-DOPA. |

Table 2: Summary of a Clinical Trial of this compound for L-DOPA-Induced Dyskinesia.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy male subjects.

| Parameter | Value | Reference |

| Time to Maximum Concentration (tmax) | 1 - 4 hours (oral) | |

| Maximum Concentration (Cmax) | 24 ng/mL (8 mg oral dose) | |

| Plasma Elimination Half-life (t1/2) | 9.8 ± 3.9 hours (oral) | |

| Absolute Oral Bioavailability | 110 ± 32% | |

| Volume of Distribution (Vss) | 3.3 - 3.8 L/kg (intravenous) | |

| Clearance (CL) | 471 - 487 mL/kg/h (intravenous) | |

| Renal Excretion | ~40% |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Subjects.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the modulation of the serotonergic system through its agonist activity at 5-HT1A and 5-HT1B receptors. Its demonstrated efficacy in preclinical models of aggression and, more recently, in clinical trials for L-DOPA-induced dyskinesia, highlights its potential to address significant unmet medical needs. The favorable safety and pharmacokinetic profiles further support its continued development. This technical guide has provided a comprehensive overview of the key data and experimental methodologies related to this compound, offering a valuable resource for the scientific and drug development communities to build upon in future research and clinical applications. Further studies, particularly long-term clinical trials, are warranted to fully establish the therapeutic role of this compound in these debilitating conditions.

References

- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. conductscience.com [conductscience.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Study of the antidyskinetic effect of this compound in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

Eltoprazine's Impact on Serotonin and Dopamine Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltoprazine, a phenylpiperazine derivative, exhibits a complex pharmacological profile primarily characterized by its potent agonist activity at serotonin 5-HT1A and 5-HT1B receptors.[1][2][3] This dual agonism allows this compound to modulate both presynaptic and postsynaptic serotonergic transmission, which in turn significantly influences the dopaminergic system. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on serotonin and dopamine pathways. It summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols used to elucidate these effects, and provides visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

This compound has been investigated for various therapeutic applications, including the management of aggression, L-DOPA-induced dyskinesia (LID) in Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[4][5] Its therapeutic potential stems from its ability to modulate key neurotransmitter systems implicated in these conditions. As a 5-HT1A and 5-HT1B receptor agonist, this compound's effects are multifaceted, leading to both direct and indirect regulation of neuronal activity. This guide will dissect the intricate interplay between this compound and the serotonin and dopamine pathways, providing a granular view of its neurochemical and functional consequences.

Pharmacodynamics: Receptor Binding Profile

This compound's primary mechanism of action is its interaction with serotonin 5-HT1 receptor subtypes. Autoradiographic and radioligand binding assays have been instrumental in characterizing its affinity for these receptors.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) and dissociation constants (Kd) of this compound for various serotonin and dopamine receptors.

| Receptor Subtype | Binding Affinity (Ki) | Dissociation Constant (Kd) | Reference |

| 5-HT1A | 40 nM | - | |

| 5-HT1B | 52 nM | - | |

| 5-HT1C | 81 nM (IC50 = 7 µM, antagonistic) | - | |

| [3H]this compound binding | - | 11 nM | |

| Other Receptors | > 400 nM | - |

Effects on Serotonin Pathways

This compound's agonism at 5-HT1A and 5-HT1B autoreceptors on serotonergic neurons leads to a reduction in serotonin synthesis and release. This is a key aspect of its modulatory effect on the serotonin system.

Serotonin Synthesis and Release

-

Inhibition of 5-HT Release: this compound inhibits the potassium-stimulated release of serotonin from rat cortex slices, demonstrating partial agonist activity at 5-HT1B receptors.

-

Reduction of 5-HT Synthesis: In vivo, this compound reduces the rate of serotonin synthesis.

-

Microdialysis Findings: In vivo microdialysis studies have shown that this compound decreases the release of 5-HT in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc).

Signaling Pathways

Activation of 5-HT1A receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) production. This is a hallmark of Gi/o-coupled receptor signaling.

Effects on Dopamine Pathways

The influence of this compound on the dopamine system is largely indirect, mediated by the modulation of serotonergic neurons that synapse onto dopaminergic neurons.

Dopamine Release

In vivo microdialysis studies have revealed brain-region-specific effects of this compound on dopamine release:

-

Increased Dopamine Release: this compound increases dopamine (DA) and norepinephrine (NE) release in the medial prefrontal cortex (mPFC) and orbitofrontal cortex (OFC). It also increases DA concentration in the nucleus accumbens (NAc).

-

No Effect on L-DOPA-induced Dopamine Increase: In a rat model of Parkinson's disease, this compound did not affect the increase in striatal dopamine induced by L-DOPA.

Quantitative Data: In Vivo Microdialysis

The following table summarizes the quantitative effects of this compound on dopamine and serotonin levels from in vivo microdialysis studies.

| Brain Region | Neurotransmitter | Effect | Magnitude of Change | Reference |

| Medial Prefrontal Cortex (mPFC) | Dopamine (DA) | Increase | Data not specified | |

| Medial Prefrontal Cortex (mPFC) | Norepinephrine (NE) | Increase | Data not specified | |

| Medial Prefrontal Cortex (mPFC) | Serotonin (5-HT) | Decrease | Data not specified | |

| Orbitofrontal Cortex (OFC) | Dopamine (DA) | Increase | Data not specified | |

| Orbitofrontal Cortex (OFC) | Norepinephrine (NE) | Increase | Data not specified | |

| Nucleus Accumbens (NAc) | Dopamine (DA) | Increase | Data not specified | |

| Nucleus Accumbens (NAc) | Serotonin (5-HT) | Decrease | Data not specified | |

| Striatum (L-DOPA-treated rats) | Dopamine (DA) | No effect on L-DOPA-induced increase | - | |

| Striatum (L-DOPA-treated rats) | Glutamate | Prevents L-DOPA-induced increase | - |

Modulation of Dopamine-Related Signaling

This compound has been shown to modulate downstream signaling pathways associated with dopamine receptor activation, particularly in the context of L-DOPA-induced dyskinesia.

-

ERK Signaling: this compound prevents the L-DOPA-induced increase in phosphorylated extracellular signal-regulated kinase 1 and 2 (pERK1/2) in the striatum.

-

cAMP/PKA Signaling: The antidyskinetic effect of this compound is associated with the normalization of D1 receptor-dependent cAMP/PKA signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound's effects.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for 5-HT1A receptors.

-

Objective: To determine the affinity of this compound for the 5-HT1A receptor.

-

Materials:

-

Rat brain tissue (e.g., hippocampus or cortex) enriched with 5-HT1A receptors.

-

Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Unlabeled ligand: Serotonin or 8-OH-DPAT for determining non-specific binding.

-

Test compound: this compound at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.1% ascorbic acid, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + varying concentrations of this compound).

-

Incubation: Add the membrane preparation to all wells. Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. This compound prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT1A/1B-receptor agonist this compound increases both catecholamine release in the prefrontal cortex and dopamine release in the nucleus accumbens and decreases motivation for reward and "waiting" impulsivity, but increases "stopping" impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A preclinical study on the combined effects of repeated this compound and preladenant treatment for alleviating L-DOPA-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PsychoGenics this compound meets primary objective in PD study - Clinical Trials Arena [clinicaltrialsarena.com]

Preclinical Profile of Eltoprazine in the Modulation of Aggressive Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltoprazine, a phenylpiperazine derivative, has been extensively investigated in preclinical models for its potent and specific anti-aggressive properties. This technical guide provides an in-depth overview of the preclinical studies on this compound, focusing on its mechanism of action, quantitative efficacy in animal models of aggression, and detailed experimental protocols. This compound acts as a potent agonist at serotonin 5-HT1A and 5-HT1B receptors, a mechanism central to its "serenic" profile, characterized by the selective reduction of offensive aggression without inducing sedation or impairing social and exploratory behaviors. This document summarizes key quantitative data from pivotal studies in tabular format for ease of comparison and provides detailed methodologies for the widely used resident-intruder paradigm. Furthermore, it visualizes the core signaling pathways of the 5-HT1A and 5-HT1B receptors and a typical experimental workflow using the Graphviz DOT language, offering a comprehensive resource for researchers in the field of neuroscience and psychopharmacology.

Introduction

Aggression, particularly pathological and impulsive aggression, presents a significant challenge in various psychiatric and neurological disorders. The development of targeted pharmacotherapies with high efficacy and a favorable side-effect profile is a key objective in clinical neuroscience. This compound emerged as a promising compound in the 1980s and 1990s due to its unique ability to quell aggressive behavior in animal models without the sedative effects commonly associated with neuroleptics or the paradoxical aggression-enhancing effects of some benzodiazepines[1]. Termed a "serenic" agent, its selective action on offensive aggression while preserving or even enhancing social behaviors makes it a valuable tool for dissecting the neurobiology of aggression and a potential therapeutic agent[1][2].

Mechanism of Action

This compound's anti-aggressive effects are primarily mediated through its agonist activity at serotonin 5-HT1A and 5-HT1B receptors[3][4]. Autoradiographic studies in the rat brain have demonstrated that this compound binds with high affinity to these receptor subtypes. The binding of [3H]this compound to rat brain tissue sections is saturable, with an apparent dissociation constant (Kd) of 11 nM.

The anti-aggressive action of this compound is believed to be mediated by postsynaptic 5-HT1 receptors. Studies in rats with central 5-HT depletion have shown that the efficacy of this compound in reducing offensive aggression is maintained, and even enhanced at lower doses, suggesting a primary role for postsynaptic receptors in its mechanism of action.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on aggressive and non-aggressive behaviors.

Table 1: Receptor Binding Affinity of this compound

| Ligand | Preparation | Kd (nM) | Reference |

| [3H]this compound | Rat brain sections | 11 |

Table 2: Effects of this compound on Aggressive and Social Behaviors in the Rat Resident-Intruder Test

| Treatment (p.o.) | Dose (mg/kg) | Duration of Offensive Behavior (s) | Duration of Social Exploration (s) | Duration of Immobility (s) | Reference |

| Vehicle | - | 115.6 ± 17.1 | 55.3 ± 4.9 | 100.1 ± 13.9 | |

| This compound | 0.3 | 85.3 ± 21.4 | 66.7 ± 7.9 | 101.9 ± 12.8 | |

| This compound | 1.0 | 29.3 ± 10.1 | 82.6 ± 8.2 | 89.9 ± 14.1 |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 3: Chronic Effects of this compound on Aggression in Rats

| Treatment (p.o.) | Dose (mg/kg) | Observation | Reference |

| This compound | 1 or 3 | The anti-aggressive effects remained stable over a 4-week treatment period with no development of tolerance. | |

| This compound | 1 or 3 | Exploration was increased during the 4-week treatment period. | |

| Haloperidol | 2 | Significant tolerance to the sedatory and anti-aggressive effects developed over 4 weeks. |

Experimental Protocols

The resident-intruder paradigm is the most commonly used animal model to assess the effects of compounds on offensive aggression. The following is a detailed protocol synthesized from multiple preclinical studies.

Resident-Intruder Test for Offensive Aggression in Rats

4.1.1. Animals and Housing:

-

Residents: Adult male rats of an aggressive strain (e.g., Tryon Maze Dull S3) are used. They are individually housed in large cages (e.g., 60 x 40 x 50 cm) for at least two weeks before the start of the experiment to facilitate the development of territorial behavior. The cage bedding is not changed during this period to allow for the establishment of territory-marking scents.

-

Intruders: Smaller, non-aggressive male rats (e.g., Wistar) are used as intruders. They are group-housed.

4.1.2. Experimental Procedure:

-

Drug Administration: this compound or vehicle is administered orally (p.o.) to the resident rats 60 minutes before the test.

-

Introduction of the Intruder: An intruder rat is introduced into the home cage of the resident.

-

Observation Period: The social interaction between the two animals is recorded for a fixed period, typically 10 minutes.

-

Behavioral Scoring: The duration and frequency of various behaviors are scored by a trained observer who is blind to the treatment conditions. The scored behaviors include:

-

Offensive Behaviors: Lateral threat, clinch, keep down, chase.

-

Social Behaviors: Social exploration (sniffing the head, flank, and anogenital region of the intruder).

-

Non-Social Behaviors: Exploration of the cage, walking, rearing, grooming.

-

Immobility: Sitting or lying motionless.

-

4.1.3. Data Analysis:

-

The data for each behavioral category are typically analyzed using non-parametric statistical tests, such as the Mann-Whitney U test, to compare the drug-treated group with the vehicle-treated group. A p-value of < 0.05 is generally considered statistically significant.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound's mechanism of action involves the activation of 5-HT1A and 5-HT1B receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins.

Caption: this compound's activation of 5-HT1A/1B receptors and downstream signaling.

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical study on this compound using the resident-intruder paradigm.

Caption: Workflow of the Resident-Intruder paradigm for this compound testing.

Conclusion

The preclinical data for this compound strongly support its classification as a "serenic" agent with potent and selective anti-aggressive properties. Its mechanism of action as a 5-HT1A/1B receptor agonist provides a clear rationale for its behavioral effects. The consistent reduction of offensive aggression in the resident-intruder model, without the confounding effects of sedation, highlights its potential as a therapeutic agent for pathological aggression. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to further investigate the neurobiological underpinnings of aggression and to develop novel, targeted treatments. Future research could focus on elucidating the precise neural circuits through which this compound exerts its effects and on translating these preclinical findings to clinical populations.

References

- 1. Behavioural pharmacology of the serenic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonergic modulation of social interactions in isolated male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic treatment with this compound does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational Applications of Eltoprazine in Neurobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltoprazine, a psychoactive compound with a specific serotonergic profile, is under active investigation for a range of neurological and psychiatric conditions. Initially explored for its anti-aggressive properties, its primary focus has shifted to the treatment of L-DOPA-induced dyskinesia (LID) in Parkinson's disease (PD). This technical guide provides an in-depth overview of the core neurobiological applications of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols utilized in its evaluation.

Introduction

This compound is a phenylpiperazine derivative that acts as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors.[1][2] This dual agonism modulates serotonergic neurotransmission, a system critically involved in mood, motor control, and impulse regulation.[1] While initially investigated for managing aggression and impulsivity in various psychiatric disorders, a significant body of research now supports its potential to alleviate the debilitating motor complications arising from long-term levodopa therapy in Parkinson's disease patients.[1][3] This guide will synthesize the current understanding of this compound's neurobiological effects and its therapeutic potential.

Mechanism of Action

This compound's pharmacological effects are primarily attributed to its interaction with the serotonergic system. In advanced Parkinson's disease, as dopaminergic neurons degenerate, serotonergic neurons can take up L-DOPA and convert it into dopamine, releasing it in an unregulated, non-physiological manner. This aberrant dopamine release is a key contributor to the development of L-DOPA-induced dyskinesias.

This compound, by acting on 5-HT1A and 5-HT1B autoreceptors on serotonin neurons, is thought to dampen the excessive release of this "false" dopamine, thereby reducing dyskinetic movements without significantly compromising the anti-parkinsonian effects of L-DOPA. Furthermore, studies suggest that this compound's activation of 5-HT1A and 5-HT1B receptors can regulate striatal glutamate transmission, another neurotransmitter system implicated in the pathophysiology of dyskinesia.

Signaling Pathway of this compound in Mitigating L-DOPA-Induced Dyskinesia

Caption: this compound's mechanism in reducing L-DOPA-induced dyskinesia.

Quantitative Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 40 |

| 5-HT1B | 52 |

| 5-HT1C | 81 |

| Ki: Inhibitory constant, a measure of binding affinity. |

Table 2: Pharmacokinetic Properties of this compound in Healthy Male Subjects

| Parameter | Intravenous (3 mg) | Intravenous (8 mg) | Oral (8 mg) |

| t1/2 (h) | 7-9 | 7-9 | 9.8 ± 3.9 |

| Cmax (ng/mL) | - | - | 24 |

| tmax (h) | - | - | 1-4 |

| AUC | Proportional to dose | Proportional to dose | Proportional to dose |

| Absolute Oral Bioavailability (%) | - | - | 110 ± 32 |

| t1/2: Elimination half-life; Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUC: Area under the curve. |

Table 3: Efficacy of this compound in a Phase I/IIa Clinical Trial for L-DOPA-Induced Dyskinesia

| Dose | Change in CDRS AUC | p-value | Change in RDRS AUC | p-value |

| 5 mg | -1.02 (1.49) | 0.004 | -0.15 (0.23) | 0.003 |

| 7.5 mg | Antidyskinetic effect observed | - | Antidyskinetic effect observed | - |

| Data presented as mean (standard deviation). CDRS: Clinical Dyskinesia Rating Scale; RDRS: Rush Dyskinesia Rating Scale; AUC: Area under the curve. |

Experimental Protocols

Preclinical Models

This model is a widely used method for inducing dopaminergic lesions and parkinsonian symptoms in rodents to study L-DOPA-induced dyskinesias.

-

Animal Subjects: Adult male Sprague-Dawley or Fisher 344 rats.

-

Lesioning Procedure:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

The skull is exposed, and the stereotaxic coordinates for the medial forebrain bundle (MFB) are identified (e.g., -4.3 mm anterior, 1.6 mm lateral, and -8.3 mm ventral from bregma).

-

A solution of 6-hydroxydopamine (e.g., 10 µg in 4 µL of saline with 0.1% ascorbic acid) is microinjected unilaterally into the MFB at a controlled rate (e.g., 0.4 µL/min).

-

The incision is sutured, and the animal is allowed to recover.

-

-

Induction of Dyskinesia:

-

Approximately 3-4 weeks post-lesioning, daily subcutaneous injections of L-DOPA (e.g., 3-12 mg/kg) combined with a peripheral decarboxylase inhibitor like benserazide (e.g., 12.5 mg/kg) are administered for several weeks.

-

-

Behavioral Assessment:

-

Abnormal Involuntary Movements (AIMs) are rated by trained observers at set intervals after L-DOPA administration. The rating scales typically assess the severity and frequency of axial, limb, and orolingual dyskinesias.

-

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model is considered a gold standard for its close resemblance to human Parkinson's disease.

-

Animal Subjects: Commonly used species include Macaca mulatta (rhesus) and Macaca fascicularis (cynomolgus).

-

Toxin Administration: MPTP can be administered systemically (intravenously or subcutaneously) in various dosing regimens (acute, sub-acute, or chronic) to induce a stable parkinsonian state. Chronic, low-dose administration is often favored to model the progressive nature of the disease.

-

Induction of Dyskinesia: Following the establishment of parkinsonian symptoms, chronic administration of L-DOPA induces dyskinesias that are phenomenologically similar to those seen in human patients.

-

Behavioral Assessment: Dyskinesia is evaluated using standardized rating scales adapted for non-human primates, which assess the severity and duration of involuntary movements.

Clinical Trial Protocol for L-DOPA-Induced Dyskinesia

The following outlines a typical double-blind, placebo-controlled, crossover, dose-finding study design for evaluating this compound in PD patients with LID.

-

Patient Population: Outpatients with idiopathic Parkinson's disease on a stable dose of anti-parkinsonian medication, experiencing moderate to severely disabling L-DOPA-induced dyskinesia.

-

Study Design:

-